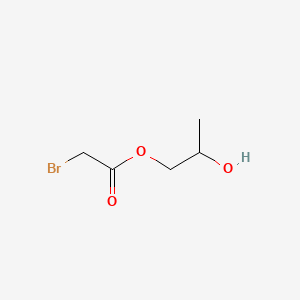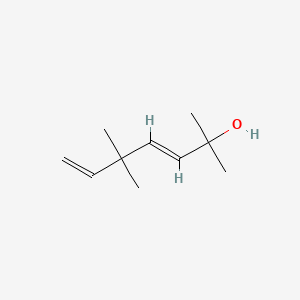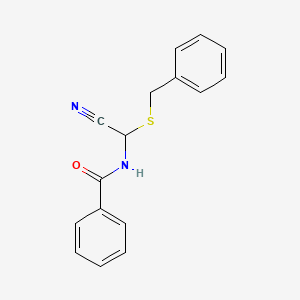
N-((Benzylthio)cyanomethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Benzylthio)cyanomethyl)benzamide is an organic compound with the molecular formula C16H14N2OS It is a benzamide derivative characterized by the presence of a benzylthio group and a cyanomethyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzylthio)cyanomethyl)benzamide typically involves the reaction of benzyl mercaptan with cyanomethyl benzamide under specific conditions. One common method includes:
Reaction of Benzyl Mercaptan with Cyanomethyl Benzamide: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
N-((Benzylthio)cyanomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-((Benzylthio)cyanomethyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other benzamide derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
作用機序
The mechanism of action of N-((Benzylthio)cyanomethyl)benzamide involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, blocking its activity. The benzylthio and cyanomethyl groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(Cyanomethyl)benzamide: Similar structure but lacks the benzylthio group.
N-[(1H-tetrazol-5-yl)methyl]benzamide: Contains a tetrazole ring instead of the benzylthio group.
Uniqueness
N-((Benzylthio)cyanomethyl)benzamide is unique due to the presence of both benzylthio and cyanomethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
31657-19-9 |
|---|---|
分子式 |
C16H14N2OS |
分子量 |
282.4 g/mol |
IUPAC名 |
N-[benzylsulfanyl(cyano)methyl]benzamide |
InChI |
InChI=1S/C16H14N2OS/c17-11-15(20-12-13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-10,15H,12H2,(H,18,19) |
InChIキー |
KEOJVGCGKRBADL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC(C#N)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


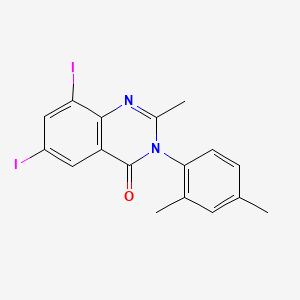
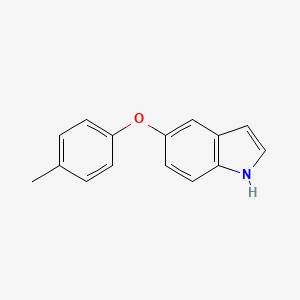
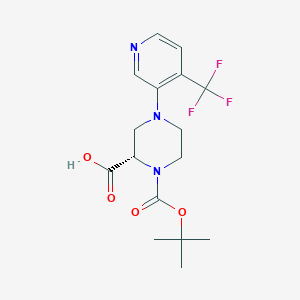
![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
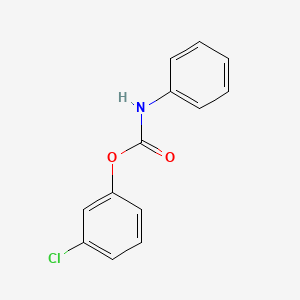
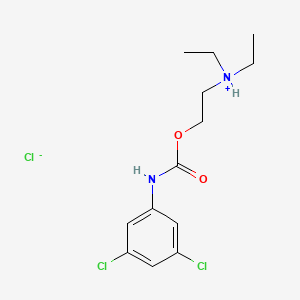
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
